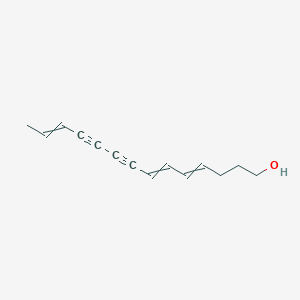

Tetradeca-4,6,12-triene-8,10-diyn-1-ol

Description

Chemical Structure and Natural Sources

Tetradeca-4,6,12-triene-8,10-diyn-1-ol is a polyacetylenic alcohol with the molecular formula C₁₄H₁₈O₃ (exact mass: 234.1256 g/mol) . Its structure includes conjugated double bonds (4E,6E,12E) and two triple bonds (8,10-diyne), along with hydroxyl groups at positions 1, 3, and 14 in certain derivatives . This compound is primarily isolated from rhizomes of Atractylodes species, such as Atractylodes chinensis and Atractylodes macrocephala . For example, the stereoisomer (3S,4E,6E,12E)-1-isovaleryloxy-tetradeca-4,6,12-triene-8,10-diyne-3,14-diol (atractyloyne) was identified in Atractylodes chinensis and exhibits a pale yellow oil consistency with specific optical rotation ([α]D²² = +45º) .

Phytochemical Characteristics

The compound is sensitive to thermal and chemical modifications. For instance, boiling water extraction of Atractylodes rhizomes deacylates derivatives like 3-isovaleryloxy-tetradeca-4,6,12-triene-8,10-diyne-1,14-diol to yield the parent triol . Its synthesis involves oxidation of pent-2-ene-4-yn-ol-1 with manganese dioxide and subsequent hydrogenation steps .

Properties

CAS No. |

13081-23-7 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

tetradeca-4,6,12-trien-8,10-diyn-1-ol |

InChI |

InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,8-11,15H,12-14H2,1H3 |

InChI Key |

GSSKPCSIHXCRCA-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC#CC#CC=CC=CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradeca-4,6,12-triene-8,10-diyn-1-ol typically involves the use of organic synthesis techniques. One common method includes the coupling of appropriate alkyne and alkene precursors under specific reaction conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetradeca-4,6,12-triene-8,10-diyn-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Tetradeca-4,6,12-triene-8,10-diyn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tetradeca-4,6,12-triene-8,10-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially affecting cellular processes. Specific pathways and targets are still under investigation, but its ability to modulate enzyme activity and receptor binding is of particular interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Tetradeca-4,6,12-triene-8,10-diyn-1-ol with structurally related polyacetylenes and derivatives:

Key Differences

Functional Groups and Bioactivity: this compound’s three hydroxyl groups enhance its solubility and neuroprotective activity compared to mono-hydroxylated analogs like Tetradeca-4,6-diene-8,10,12-triyne-1-ol .

Pharmacological Activity :

- This compound and its derivatives inhibit MPP+-induced neuronal damage in SH-SY5Y cells (IC₅₀ ≈ 10–20 μM), a model for Parkinson’s disease .

- In contrast, Tetradeca-4,12-diene-8,10-diyne-1,6,7-triol is primarily used as a synthetic intermediate for drug development .

Synthetic Accessibility :

- This compound derivatives require stereoselective synthesis (e.g., palladium-catalyzed hydrogenation) , whereas simpler analogs like Tetradeca-6-ene-8,10,12-triyne-3-one are more readily isolated from plants .

Research Findings

- Neuroprotection : this compound reduces ROS production in MPP+-treated neurons by 40–60% at 20 μM .

- Thermal Stability : Boiling water extraction of Atractylodes macrocephala converts acylated derivatives (e.g., 3-isovaleryloxy-tetradeca-4,6,12-triene-8,10-diyne-1,14-diol) into the parent triol, altering bioavailability .

- Synthetic Derivatives : Acetylated analogs (e.g., 1-acetoxy-tetradeca-4,6,12-triene-8,10-diyn-3-ol) show enhanced chromatographic detectability due to increased volatility .

Q & A

Basic: What are the primary synthetic routes for Tetradeca-4,6,12-triene-8,10-diyn-1-ol, and how are intermediates validated?

Answer:

The compound is synthesized via oxidation of pent-2-ene-4-yn-ol-1 using active manganese dioxide to yield pent-2-ene-4-yn-al-1, followed by hydrogenation with palladium catalyst in alcohol solutions. The perhydrogenation product (tetradecanol) is validated via gas chromatography and melting point comparison with reference standards . Intermediates are confirmed using spectroscopic methods (e.g., NMR, IR) and crystallographic analysis.

Basic: How is this compound isolated from natural sources like Atractylodes chinensis?

Answer:

Isolation involves extraction of rhizomes using solvents like methanol or ethanol, followed by chromatographic separation (e.g., silica gel, HPLC). Structural confirmation is achieved via mass spectrometry (exact mass: 316.40) and optical rotation ([α]D²² = +45º in MeOH). The presence of isovaleryloxy groups is confirmed through ester hydrolysis and comparative analysis with synthetic analogs .

Advanced: How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

Answer:

The modified 2-methoxy-2-trifluoromethylphenylacetic acid (MTPA) method is employed to determine absolute configurations. For example, (3S,4E,6E,12E)-isomers are distinguished via derivatization with MTPA chloride, followed by ¹H-NMR analysis of diastereomeric shifts. This method resolves ambiguities in spectral data, particularly for compounds with overlapping olefinic signals .

Advanced: What experimental strategies are used to study the stability of this compound under varying pH and temperature conditions?

Answer:

Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C, followed by HPLC monitoring of degradation products. For oxidative stability, reactions with active manganese dioxide are performed to assess resistance to oxidation (e.g., unchanged recovery after 18 hours) . Thermal stability is tested via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Advanced: How can researchers address discrepancies in pharmacological activity data across different studies?

Answer:

Contradictions arise from variations in extraction methods (e.g., boiling vs. cold extraction) and deacylation of isovaleryloxy groups during processing. To standardize bioactivity assays, researchers should:

- Use authenticated plant material with documented geographic origins.

- Control extraction parameters (solvent polarity, temperature) to prevent unintended hydrolysis .

- Validate bioassay results with synthetic standards to isolate structure-activity relationships .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy: Assigns olefinic (δ 5–6 ppm) and acetylenic (δ 2–3 ppm) protons.

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., C₁₉H₂₄O₄, exact mass 316.40) .

- Optical Rotation: Differentiates enantiomers (e.g., +45º for (3S)-isomers) .

- Gas Chromatography (GC): Validates purity after hydrogenation by comparing retention times with tetradecanol .

Advanced: What are the challenges in synthesizing enantiomerically pure this compound, and how are they mitigated?

Answer:

Key challenges include controlling stereochemistry during acetylene coupling and preventing racemization. Strategies:

- Use chiral catalysts (e.g., palladium with enantioselective ligands) for asymmetric alkyne cyclization.

- Employ low-temperature (-78°C) conditions during oxidation steps to preserve stereochemical integrity.

- Validate enantiopurity via chiral HPLC and circular dichroism (CD) spectroscopy .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

- Use personal protective equipment (PPE): gloves, lab coat, and eye protection.

- Work in a fume hood to avoid inhalation of vapors.

- Avoid contact with strong oxidizers (e.g., MnO₂) to prevent unintended reactions.

- Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to inhibit degradation .

Advanced: How do structural modifications (e.g., esterification) affect the compound’s bioactivity and stability?

Answer:

- Isovaleryloxy Groups: Enhance lipophilicity and membrane permeability but reduce aqueous stability. Hydrolysis in water converts derivatives to triols .

- Acetylation: Increases thermal stability (e.g., 1,3-diacetoxy derivatives) but may alter pharmacological targets .

- Hydrogenation: Saturates triple bonds, abolishing bioactivity related to acetylenic moieties .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Models transition states for acetylene coupling and predicts regioselectivity.

- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzyme active sites).

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups) with antioxidant or cytotoxic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.